molecular formula C12H22N2O3 B14899497 Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate

Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate

Cat. No.: B14899497
M. Wt: 242.31 g/mol
InChI Key: NWJKTHYUXCDREV-UHFFFAOYSA-N
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Description

Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate is a piperidine derivative, a class of compounds known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their versatile chemical properties and biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate typically involves the reaction of piperidine derivatives with isopropylamine and methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1-(2-(isopropylamino)-2-oxoethyl)piperidine-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its isopropylamino and oxoethyl groups make it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Properties

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

methyl 1-[2-oxo-2-(propan-2-ylamino)ethyl]piperidine-2-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-9(2)13-11(15)8-14-7-5-4-6-10(14)12(16)17-3/h9-10H,4-8H2,1-3H3,(H,13,15)

InChI Key

NWJKTHYUXCDREV-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)CN1CCCCC1C(=O)OC

Origin of Product

United States

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